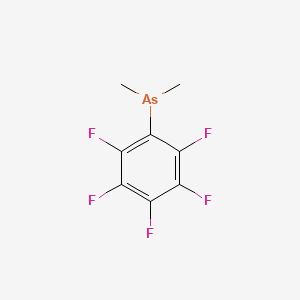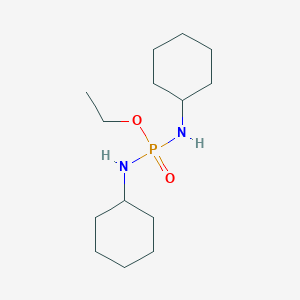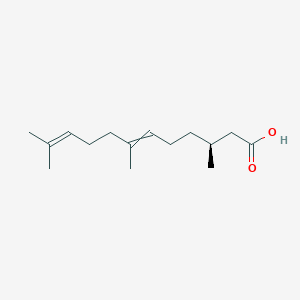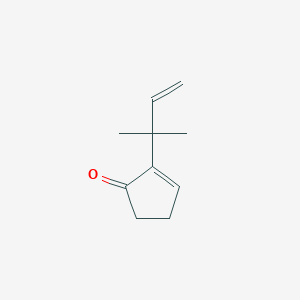
2-(2-Methylbut-3-en-2-yl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylbut-3-en-2-yl)cyclopent-2-en-1-one is an organic compound with the molecular formula C11H16O. It is also known as cis-Jasmone, a naturally occurring compound found in jasmine oil and other essential oils. This compound is characterized by its cyclopentenone structure, which includes a five-membered ring with a ketone group and an alkene side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbut-3-en-2-yl)cyclopent-2-en-1-one can be achieved through various methods. One common approach involves the Claisen condensation of unsaturated diesters followed by decarboxylation and isomerization . Another method includes the acid-catalyzed dehydration of cyclopentanediols . Additionally, the Nazarov cyclization reaction from divinyl ketones and the Saegusa–Ito oxidation from cyclopentanones are also employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. The process often includes purification steps such as distillation and recrystallization to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylbut-3-en-2-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkene side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Methylbut-3-en-2-yl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the synthesis of flavoring agents.
Mechanism of Action
The mechanism of action of 2-(2-Methylbut-3-en-2-yl)cyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the alkene side chain can undergo reactions that modify the compound’s biological effects. These interactions can lead to changes in cellular processes, contributing to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
cis-Jasmone: A stereoisomer of 2-(2-Methylbut-3-en-2-yl)cyclopent-2-en-1-one with similar properties.
Cyclopentenone: A related compound with a similar cyclopentenone structure but lacking the alkene side chain.
Jasmone: Another related compound found in jasmine oil with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its natural occurrence in essential oils. This combination of features contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
58729-30-9 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(2-methylbut-3-en-2-yl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-4-10(2,3)8-6-5-7-9(8)11/h4,6H,1,5,7H2,2-3H3 |
InChI Key |
FCNVPEIUTOFCII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C1=CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


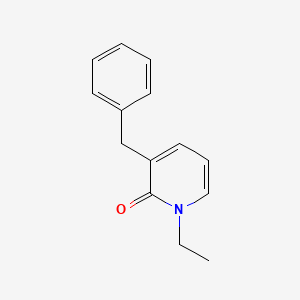
![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)
![1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-](/img/structure/B14614164.png)

![Trimethyl{[9-(trimethylsilyl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14614175.png)
![Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl-](/img/structure/B14614181.png)
![5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine](/img/structure/B14614186.png)

![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)

